molecular formula C7H4BrFN4 B1522373 5-(5-Bromo-2-fluorophenyl)-2H-tetrazole CAS No. 874784-09-5

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

Cat. No. B1522373
CAS RN: 874784-09-5
M. Wt: 243.04 g/mol
InChI Key: NNAWOWCCSPBSSJ-UHFFFAOYSA-N
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Description

“5-Bromo-2-fluorocinnamic acid” is a compound with a molecular weight of 245.05 . Another related compound is “(5-Bromo-2-fluorophenyl)methanol” with a CAS Number of 99725-13-0 and a molecular weight of 205.03 .


Synthesis Analysis

The synthesis of a related compound, “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone”, was reported in a study . The compound was obtained by an unreported synthetic method and its structure was confirmed by 1 H NMR, 13 C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” was analyzed using density functional theory . The study focused on the molecular electrostatic potential and frontier molecular orbitals of the compound .


Chemical Reactions Analysis

“(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” is an important organic intermediate in medicinal chemistry . The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites .


Physical And Chemical Properties Analysis

“5-Bromo-2-fluorophenylacetic acid” has a density of 1.7±0.1 g/cm3, a boiling point of 319.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis and Functionalization

Tetrazoles, including 5-substituted derivatives, have significant applications across organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. They serve as advantageous intermediates in the synthesis of other heterocycles and activators in oligonucleotide synthesis. 5-Substituted tetrazoles, acting as bioisosteres of carboxylic acids, enhance pharmacokinetics, pharmacodynamics, and metabolic resistance of drugs, making them crucial in drug design (Roh, Vávrová, & Hrabálek, 2012).

Corrosion Inhibition

Certain tetrazole derivatives, including 5-phenyltetrazole and its brominated forms, have been studied as corrosion inhibitors for copper in sulfuric acid medium. These compounds, acting as mixed-type inhibitors, exhibit remarkable corrosion inhibition ability, with the effectiveness influenced by the nature of substitution on the tetrazole ring (Tan et al., 2019).

Cell Growth Assays

Tetrazoles have also been utilized in cell growth assays, indicating their value in biological research. A specific tetrazolium compound was evaluated as a substitute for MTT in microculture screening assays, showing effectiveness in determining cell viability across various cell lines. This reflects the utility of tetrazoles in biochemical assays to evaluate cell proliferation and cytotoxicity (Cory et al., 1991).

Anticancer Synergy

Gypenosides, when used in combination with 5-fluorouracil (a compound structurally related to tetrazoles through its mechanism of action), have shown to synergistically enhance the anti-tumor effect on colorectal cancer both in vitro and in vivo. This synergy was observed through oxidative stress-mediated DNA damage and p53 activation, indicating a potential therapeutic strategy for cancer treatment (Kong et al., 2015).

High Energy Compounds

5-(Fluorodinitromethyl)-2H-tetrazole and its derivatives have been explored for their applications in creating new high-energy materials. These compounds, synthesized through cycloaddition reactions, exhibit significant potential in the development of energetic materials due to their stability and performance characteristics (Haiges & Christe, 2015).

Safety And Hazards

For safety, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of these compounds could involve further exploration of their potential pharmaceutical and commercial value . As more people are interested in pyrazine compounds, their research has also received extensive attention .

properties

IUPAC Name

5-(5-bromo-2-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAWOWCCSPBSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-2-fluorophenyl)-2H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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